molecular formula C9H7ClN2O3 B3012276 2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide CAS No. 2387159-32-0

2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide

Cat. No.: B3012276
CAS No.: 2387159-32-0
M. Wt: 226.62
InChI Key: ADJOBDOULSQZBC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide typically involves the condensation of 2-aminophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction proceeds as follows:

  • Dissolve 2-aminophenol in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)acetamide
  • 2-Chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide

Uniqueness

2-Chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-4-7(13)11-5-2-1-3-6-8(5)15-9(14)12-6/h1-3H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJOBDOULSQZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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